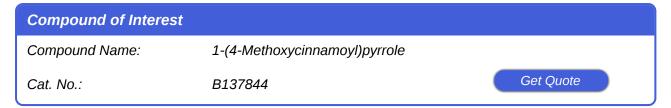


Spectroscopic Analysis of 1-(4-Methoxycinnamoyl)pyrrole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of **1-(4-Methoxycinnamoyl)pyrrole**, a compound of interest in medicinal chemistry and drug development. The following sections detail the predicted and comparative spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide also outlines standardized experimental protocols for acquiring these spectra and presents a logical workflow for the spectroscopic analysis of such compounds.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **1-(4-Methoxycinnamoyl)pyrrole**, the following data are based on established prediction models and analysis of structurally similar compounds. These values provide a robust framework for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR data for **1-(4-Methoxycinnamoyl)pyrrole** in a standard deuterated solvent, such as CDCl₃, are presented below.

Table 1: Predicted ¹H NMR Data for **1-(4-Methoxycinnamoyl)pyrrole**



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.8 - 7.6	d	1H	H-α (alkene)
~7.6 - 7.4	d	2H	H-2', H-6' (aromatic)
~7.2 - 7.0	m	2H	H-2, H-5 (pyrrole)
~7.0 - 6.8	d	2H	H-3', H-5' (aromatic)
~6.5 - 6.3	d	1H	H-β (alkene)
~6.3 - 6.1	m	2H	H-3, H-4 (pyrrole)
~3.85	S	3H	-OCH₃

Table 2: Predicted ¹³C NMR Data for **1-(4-Methoxycinnamoyl)pyrrole**

Chemical Shift (δ , ppm)	Assignment
~165	C=O (amide)
~161	C-4' (aromatic)
~145	C-α (alkene)
~130	C-2', C-6' (aromatic)
~127	C-1' (aromatic)
~122	C-2, C-5 (pyrrole)
~118	C-β (alkene)
~114	C-3', C-5' (aromatic)
~112	C-3, C-4 (pyrrole)
~55.5	-OCH₃

Infrared (IR) Spectroscopy



Infrared spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. The predicted IR absorption bands for **1-(4-Methoxycinnamoyl)pyrrole** are summarized below.

Table 3: Predicted IR Absorption Bands for 1-(4-Methoxycinnamoyl)pyrrole

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration
~3100 - 3000	Medium	С-Н	Aromatic and Alkene Stretch
~2950 - 2850	Medium	С-Н	Aliphatic (-OCH₃) Stretch
~1680 - 1650	Strong	C=O	Amide I band (carbonyl stretch)
~1600	Medium	C=C	Aromatic and Alkene Stretch
~1510	Strong	Aromatic	C=C Stretch
~1250	Strong	C-O	Aryl Ether Stretch
~1170	Strong	C-N	Amide III band
~980	Strong	С-Н	Alkene out-of-plane bend (trans)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The predicted mass spectrum for **1-(4-Methoxycinnamoyl)pyrrole** under electron ionization (EI) conditions is outlined below.

Table 4: Predicted Mass Spectrometry Data for 1-(4-Methoxycinnamoyl)pyrrole



m/z	Predicted Fragment Ion
227	[M]+ (Molecular Ion)
160	[M - C ₄ H ₅ N] ⁺ (Loss of pyrrole)
133	[C ₉ H ₉ O] ⁺ (4-methoxycinnamoyl cation)
105	[C7H5O]+ (Benzoyl cation)
77	[C ₆ H ₅] ⁺ (Phenyl cation)
67	[C ₄ H ₅ N] ⁺ (Pyrrole cation)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like **1-(4-Methoxycinnamoyl)pyrrole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: Place the NMR tube in the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.



 Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal reference. For ¹H NMR, integrate the signals to determine the relative number of protons.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Pressure Application: Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹.
- Data Analysis: Analyze the resulting spectrum, identifying characteristic absorption bands and comparing them to known functional group frequencies.

Electron Ionization Mass Spectrometry (EI-MS)

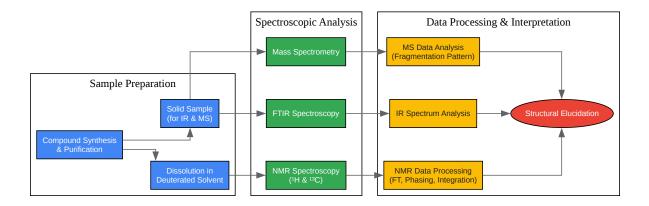
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[1]
 [2] The sample is vaporized in the ion source.[1][2]
- Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[1][2][3] This causes the molecules to ionize and fragment.[1][2][3]
- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[3]
- Detection: Detect the separated ions, generating a mass spectrum that plots ion intensity versus m/z.



 Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound.



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Caption: General workflow for spectroscopic analysis.

This guide serves as a comprehensive resource for the spectroscopic characterization of **1-(4-Methoxycinnamoyl)pyrrole**. The provided data and protocols are intended to aid researchers in the identification, purity assessment, and structural confirmation of this and similar compounds in a drug discovery and development context.

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